PEG8000

Descripción

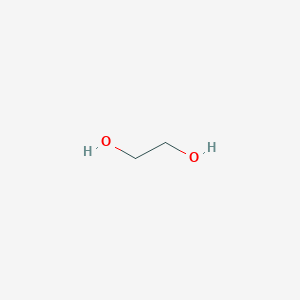

Structure

3D Structure

Propiedades

IUPAC Name |

ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCAIKOWRPUZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2, HOCH2CH2OH, CH2OHCH2OH | |

| Record name | ETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethylene glycol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethylene_glycol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25322-68-3 | |

| Record name | Polyethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25322-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8020597 | |

| Record name | Ethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol is a clear, colorless syrupy liquid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams., Liquid; Water or Solvent Wet Solid, Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 degrees F.]; [NIOSH], Liquid, ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID., Clear, colorless, syrupy, odorless liquid., Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 °F.] | |

| Record name | ETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polyethylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/63 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene glycol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0272.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

387.7 °F at 760 mmHg (NTP, 1992), 197.3 °C, 197.00 to 198.00 °C. @ 760.00 mm Hg, 197 °C, 388 °F | |

| Record name | ETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polyethylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/63 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene glycol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0272.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

232 °F (NTP, 1992), 232 °F, 232 °F (111 °C) (closed cup), 111.11 °C c.c., 115 °C o.c. | |

| Record name | ETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/63 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene glycol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0272.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992), Miscible with lower aliphatic alcohols, glycerol, acetic acid, acetone and similar ketones, aldehydes, pyridine, similar coal tar bases; slightly soluble in ether (1:200); practically insoluble in benzene, its homologs, chlorinated hydrocarbons, petroleum ether, oils, Miscible with water, Solubility in water: miscible, Miscible | |

| Record name | ETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethylene glycol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0272.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.115 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1135 g/cu cm AT 20 °C, Bulk density: 9.31 lb/gal (15/15C), Relative density (water = 1): 1.1, 1.11 | |

| Record name | ETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/63 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene glycol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0272.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.1 (Air = 1), Relative vapor density (air = 1): 2.1, 2.14 | |

| Record name | ETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/63 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.06 mmHg at 68 °F ; 1 mmHg at 127.4 °F (NTP, 1992), 0.05 [mmHg], 0.092 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 6.5, 0.06 mmHg | |

| Record name | ETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/63 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene glycol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0272.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless, syrupy, liquid [Note: A solid below 9 degrees F]. | |

CAS No. |

107-21-1, 37225-26-6, 25322-68-3 | |

| Record name | ETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037225266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbowax 300 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbowax 400 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbowax 300 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYLENE GLYCOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polyethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbowax 1540 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbowax 1000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC72KVT52F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polyethylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/63 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

9 °F (NTP, 1992), -12.69 °C, 4 - 10 °C, -13 °C, 9 °F | |

| Record name | ETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polyethylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/63 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene glycol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0272.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Versatility of PEG 8000 in Molecular Biology: A Technical Guide

Polyethylene (B3416737) glycol 8000 (PEG 8000) is a high-purity, water-soluble polymer with a nominal molecular weight of 8000 daltons. Its unique properties make it an indispensable tool in the molecular biology laboratory, where it is employed in a wide range of applications from the purification of macromolecules to the manipulation of cells. This in-depth technical guide provides a comprehensive overview of the core uses of PEG 8000, complete with detailed experimental protocols, quantitative data summaries, and visual workflows for researchers, scientists, and drug development professionals.

Core Applications and Mechanisms of Action

PEG 8000's utility in molecular biology stems from its ability to act as a molecular crowding agent. By excluding other macromolecules from the solution, it effectively increases their local concentration, driving processes such as precipitation and crystallization.[1] This "excluded volume" effect is the primary mechanism behind many of its applications.

The main applications of PEG 8000 in molecular biology include:

-

Precipitation of Macromolecules: PEG 8000 is widely used for the precipitation of plasmid DNA, bacteriophage particles, and proteins.[][3][4]

-

Cell Fusion: It facilitates the fusion of cell membranes, a critical step in the creation of hybridomas for monoclonal antibody production and in somatic cell genetics.[5][6][7]

-

Protein Crystallization: As a precipitating agent, PEG 8000 is a key component in many screening kits for determining the optimal conditions for protein crystal growth, which is essential for X-ray crystallography.[8][9]

-

Enhancement of Enzymatic Reactions: PEG 8000 can increase the efficiency of certain enzymatic reactions, such as the ligation of blunt-ended DNA fragments.[3][10]

-

Cell Culture and Drug Development: Studies have shown that PEG 8000 can influence cell proliferation and barrier function in certain cancer cell models, suggesting its potential in drug delivery and cancer research.[11][12]

Macromolecule Precipitation

The ability of PEG 8000 to precipitate macromolecules from solution is one of its most common applications. The concentration of PEG 8000 required for precipitation is dependent on the size and concentration of the target molecule.

Plasmid DNA Isolation

PEG 8000 precipitation is an effective method for purifying and concentrating plasmid DNA from bacterial lysates.[][13] This technique offers a cost-effective alternative to column-based purification methods.

| Parameter | Value/Range | Reference |

| PEG 8000 Final Concentration | 8% - 13% (w/v) | [][14] |

| NaCl Final Concentration | 0.8 M - 1.6 M | [] |

| Incubation Time | 20 minutes - overnight | [][15] |

| Incubation Temperature | 4°C (on ice) | [][15] |

| Centrifugation Speed | 10,000 x g - 16,000 x g | [15] |

| Centrifugation Time | 10 - 30 minutes | [][15] |

| Improved Recovery | From 20% to 80% | [14] |

-

Following bacterial cell lysis and removal of chromosomal DNA and cellular debris, transfer the supernatant containing the plasmid DNA to a clean tube.

-

Add a solution of PEG 8000 and NaCl to the supernatant to achieve the desired final concentrations (e.g., 10% PEG 8000 and 1.25 M NaCl).

-

Mix thoroughly by inverting the tube several times.

-

Incubate the mixture on ice for at least 1-2 hours. For higher yields, an overnight incubation at 4°C can be performed.[15]

-

Pellet the precipitated plasmid DNA by centrifugation at ≥10,000 x g for 15-30 minutes at 4°C.

-

Carefully decant the supernatant.

-

Wash the DNA pellet with 70% ethanol (B145695) to remove residual PEG and salt.

-

Air-dry the pellet and resuspend the purified plasmid DNA in a suitable buffer (e.g., TE buffer).

Bacteriophage Precipitation

PEG 8000 is the standard reagent for precipitating and concentrating bacteriophage particles from culture supernatants.[16][17] This step is crucial for phage display technologies and for the preparation of high-titer phage stocks.

| Parameter | Value/Range | Reference |

| PEG 8000 Final Concentration | 4% - 10% (w/v) | [18][19] |

| NaCl Final Concentration | 0.5 M - 2.5 M | [17][18] |

| Incubation Time | 15 minutes - overnight | [17][18] |

| Incubation Temperature | 4°C (on ice) | [16][17] |

| Centrifugation Speed | 11,000 x g - 13,000 x g | [16][19] |

| Centrifugation Time | 10 - 40 minutes | [18][19] |

-

Centrifuge the phage-containing bacterial culture to pellet the bacterial cells.

-

Transfer the supernatant to a new tube, taking care not to disturb the cell pellet.

-

Add a 5x PEG/NaCl stock solution (e.g., 20% PEG 8000, 2.5 M NaCl) to the supernatant to a final concentration of 1x.[17]

-

Mix gently by inversion.

-

Incubate the mixture on ice for at least 1 hour. For some phages, a longer incubation of up to overnight at 4°C may be beneficial.[18]

-

Pellet the phage particles by centrifugation at 12,000 x g for 15 minutes at 4°C.

-

Carefully discard the supernatant. A second brief centrifugation may be performed to remove any remaining liquid.

-

Resuspend the phage pellet in a suitable buffer, such as SM buffer or TBS.

Cell Fusion

PEG-mediated cell fusion is a fundamental technique for producing hybrid cells.[6][20] PEG brings adjacent cell membranes into close proximity, and upon its dilution, the membranes fuse. This process is central to the production of hybridomas for monoclonal antibody generation.

| Parameter | Value/Range | Reference |

| PEG Molecular Weight | 1500 - 8000 Da | [5][21][22] |

| PEG Concentration | 10% - 50% (w/v) | [5] |

| Exposure Time | 1 - 2 minutes | [22] |

| Temperature | Room Temperature or 37°C | [21] |

-

Prepare a mixed suspension of spleen cells from an immunized mouse and myeloma fusion partner cells at a desired ratio (e.g., 2:1).

-

Wash the cells to remove any serum.

-

Centrifuge the cell mixture to form a cell pellet.

-

Carefully remove the supernatant.

-

Gently loosen the cell pellet by tapping the tube.

-

Slowly add pre-warmed PEG 1500 or PEG 8000 solution (e.g., 1.5 ml per 3x10^8 cells) dropwise over 1-2 minutes while gently swirling the tube.[21][22]

-

Allow the cells to be in contact with the PEG for a short period (e.g., 30 seconds).[22]

-

Slowly dilute the PEG by adding pre-warmed serum-free medium dropwise over several minutes.

-

Centrifuge the fused cells and gently resuspend them in selection medium (e.g., HAT medium).

-

Plate the cells in 96-well plates for selection and screening of positive hybridoma clones.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. PEG 8000, Molecular Biology Grade (Polyethylene Glycol 8000) [promega.kr]

- 4. mpbio.com [mpbio.com]

- 5. Characterization of PEG-mediated electrofusion of human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyethylene glycol-mediated cell fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PEG 8000 - Ataman Kimya [atamanchemicals.com]

- 8. Rationalization of Membrane Protein Crystallization with Polyethylene Glycol Using a Simple Depletion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PEG 8000, Molecular Biology Grade (Polyethylene Glycol 8000) [worldwide.promega.com]

- 11. Higher Molecular Weight Polyethylene Glycol Increases Cell Proliferation While Improving Barrier Function in an In Vitro Colon Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Higher molecular weight polyethylene glycol increases cell proliferation while improving barrier function in an in vitro colon cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FSU - Biological Science [bio.fsu.edu]

- 14. EP0920497B1 - Purification of plasmid dna by peg-precipitation and column chromatography - Google Patents [patents.google.com]

- 15. stockingerlab.osu.edu [stockingerlab.osu.edu]

- 16. Protocol - Phage PEG precipitation/purification [depts.washington.edu]

- 17. Small-Scale Preparation of Bacteriophage by PEG Precipitation | Antibody Design Labs [abdesignlabs.com]

- 18. neb.com [neb.com]

- 19. researchgate.net [researchgate.net]

- 20. Polyethylene Glycol-Mediated Cell Fusion | Springer Nature Experiments [experiments.springernature.com]

- 21. umass.edu [umass.edu]

- 22. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

The Unseen Hand: A Technical Guide to the Mechanism of PEG 8000 in Precipitation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) glycol (PEG) 8000 is a widely utilized polymer in various biochemical and pharmaceutical applications, primarily for its ability to induce the precipitation of macromolecules from aqueous solutions.[1][2] This process is central to numerous protocols, including protein purification, virus concentration, and the isolation of nucleic acids.[3][4][5] Understanding the precise mechanism by which PEG 8000 facilitates precipitation is crucial for optimizing existing protocols and developing novel applications in drug development and molecular biology. This technical guide provides an in-depth exploration of the core principles governing PEG 8000-mediated precipitation, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Core Mechanism: Macromolecular Crowding and the Excluded Volume Effect

The primary mechanism of action of PEG 8000 in precipitation is not based on direct chemical interaction with the target molecule but rather on a phenomenon known as macromolecular crowding and the associated excluded volume effect .[1][6]

In a dilute solution, macromolecules such as proteins and nucleic acids are surrounded by a hydration shell and have ample space to move freely. However, the introduction of an inert, hydrophilic polymer like PEG 8000 dramatically alters the solution's properties.[6] PEG 8000 molecules, due to their own size and hydration shells, occupy a significant portion of the solution's volume, effectively reducing the solvent volume available to other macromolecules.[7]

This reduction in available volume leads to the excluded volume effect . Essentially, the centers of two molecules cannot approach each other more closely than the sum of their effective radii. In a crowded environment, the volume that is inaccessible to the center of a particular molecule due to the presence of other molecules is termed the "excluded volume."

PEG 8000, as a flexible, random-coil polymer, creates a significant excluded volume for other macromolecules.[7] This forces the target macromolecules (e.g., proteins) into a smaller effective volume, thereby increasing their effective concentration.[6] As the effective concentration of the target molecules increases, the likelihood of intermolecular interactions leading to aggregation and subsequent precipitation is significantly enhanced.[6][8]

dot

Caption: Mechanism of PEG 8000-induced precipitation.

Factors Influencing PEG 8000 Precipitation

Several factors can influence the efficiency and selectivity of PEG 8000-mediated precipitation:

-

PEG 8000 Concentration: The concentration of PEG 8000 is a critical parameter. As the concentration increases, the excluded volume effect becomes more pronounced, leading to greater precipitation.[9][10] The optimal concentration is dependent on the specific macromolecule being precipitated.

-

Size and Shape of the Target Molecule: Larger macromolecules experience a greater excluded volume effect and will precipitate at lower PEG 8000 concentrations.[1] The shape of the molecule also plays a role, with more asymmetric molecules often precipitating differently than globular ones.

-

pH and Ionic Strength: While the primary mechanism is steric exclusion, solution pH and ionic strength can influence the solubility of the target molecule and modulate electrostatic interactions, thereby affecting the precipitation process.[6]

-

Temperature: Temperature generally has a less significant effect on PEG-induced precipitation compared to other methods like salting out.[11] However, it can influence the solubility of the target molecule and the hydration of PEG.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for PEG 8000-mediated precipitation of various biomolecules as reported in the literature.

Table 1: Typical PEG 8000 Concentrations for Protein Precipitation

| Protein Type | Typical PEG 8000 Concentration (% w/v) | Reference |

| Monoclonal Antibodies | 5 - 20 | [12] |

| General Soluble Proteins | 10 - 30 | [1][10] |

| Virus-Like Particles | 6 - 10 | [13] |

Table 2: PEG 8000 Precipitation of Nucleic Acids

| Nucleic Acid Type | Typical PEG 8000 Concentration (% w/v) | Salt Concentration | Reference |

| Plasmid DNA | 6 - 10 | 0.8 - 1.2 M NaCl | [2][5] |

| RNA | 4 - 6 | 0.3 M NaAc | [9] |

Table 3: PEG 8000 Precipitation of Viruses

| Virus Type | Typical PEG 8000 Concentration (% w/v) | Salt Concentration | Reference |

| Bacteriophage | 8 - 10 | 0.5 M NaCl | [3] |

| Lentivirus | 10 | 0.3 M NaCl | [4] |

| Murine Hepatitis Virus | 8 - 10 | 0.2 - 1.0 M NaCl | [14] |

Experimental Protocols

Below are detailed methodologies for key experiments involving PEG 8000 precipitation.

Protocol 1: Small-Scale Precipitation of a Recombinant Protein

Objective: To concentrate a recombinant protein from a clarified cell lysate.

Materials:

-

Clarified cell lysate containing the target protein

-

PEG 8000 stock solution (e.g., 40% w/v in a suitable buffer)

-

Precipitation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

Resuspension buffer (e.g., PBS)

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Methodology:

-

Transfer a known volume of the clarified cell lysate to a pre-chilled microcentrifuge tube.

-

Slowly add the PEG 8000 stock solution to the lysate while gently mixing to achieve the desired final PEG concentration (start with a range, e.g., 5%, 10%, 15%, 20%).

-

Incubate the mixture on ice for 1-2 hours with occasional gentle inversion.

-

Centrifuge the tube at 10,000 x g for 30 minutes at 4°C.

-

Carefully decant the supernatant.

-

Wash the pellet by adding a small volume of chilled precipitation buffer containing the same final PEG concentration and centrifuge again at 10,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and resuspend the protein pellet in a minimal volume of resuspension buffer.

-

Analyze the resuspended pellet and the supernatant fractions by SDS-PAGE to determine the efficiency of precipitation.

dot

Caption: Experimental workflow for protein precipitation.

Protocol 2: Concentration of Bacteriophage from Culture Supernatant

Objective: To concentrate bacteriophage particles from a bacterial culture supernatant.

Materials:

-

Bacterial culture supernatant containing bacteriophage

-

PEG/NaCl solution (e.g., 20% w/v PEG 8000, 2.5 M NaCl)[3]

-

Tris-buffered saline (TBS)

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Methodology:

-

Centrifuge the bacterial culture at a low speed (e.g., 5,000 x g for 10 minutes) to pellet the bacteria.

-

Carefully transfer the supernatant containing the phage to a new tube.

-

Add 1/5th volume of the PEG/NaCl solution to the supernatant.[3]

-

Mix gently by inversion and incubate on ice for at least 1 hour (can be extended to overnight at 4°C).

-

Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to pellet the phage.

-

Discard the supernatant.

-

Resuspend the phage pellet in a small volume of TBS.

dot

Caption: Workflow for bacteriophage concentration.

Applications in Drug Development

The ability of PEG 8000 to gently and efficiently precipitate biomolecules makes it a valuable tool in drug development:

-

Protein Formulation: PEG-induced precipitation can be used to screen for optimal buffer conditions for high-concentration protein formulations by assessing the apparent solubility of monoclonal antibodies and other therapeutic proteins.[12]

-

Downstream Processing: It serves as a cost-effective and scalable method for the initial capture and concentration of therapeutic proteins and viral vectors from large volumes of cell culture supernatant.

-

PEGylation: While the precipitation mechanism is primarily non-covalent, the principles of macromolecular crowding are relevant to understanding the behavior of PEGylated drugs, where PEG is covalently attached to a therapeutic molecule to improve its pharmacokinetic properties.[][16]

Conclusion

The mechanism of action of PEG 8000 in precipitation is a sophisticated process rooted in the physical principles of macromolecular crowding and the excluded volume effect. By reducing the available solvent volume, PEG 8000 effectively increases the concentration of target macromolecules, driving their aggregation and precipitation. This non-denaturing and efficient method has become an indispensable tool in research and biopharmaceutical development. A thorough understanding of the underlying principles and the factors that influence this process is paramount for the successful design and optimization of protocols for the purification and concentration of a wide range of biomolecules.

References

- 1. Protein precipitation with polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PEG 8000 - Ataman Kimya [atamanchemicals.com]

- 3. Small-Scale Preparation of Bacteriophage by PEG Precipitation | Antibody Design Labs [abdesignlabs.com]

- 4. hanlab.cc [hanlab.cc]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bmmj.org [bmmj.org]

- 7. pnas.org [pnas.org]

- 8. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SC2-VLP concentration using PEG precipitation [bio-protocol.org]

- 14. Comparison of five polyethylene glycol precipitation procedures for the RT-qPCR based recovery of murine hepatitis virus, bacteriophage phi6, and pepper mild mottle virus as a surrogate for SARS-CoV-2 from wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Application of Polyethylene Glycol (PEG) in the Medical Field - Creative Diagnostics [creative-diagnostics.com]

An In-depth Technical Guide to the Core Principles of PEG-Mediated Cell Fusion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of polyethylene (B3416737) glycol (PEG)-mediated cell fusion, a cornerstone technique in cell biology and biotechnology. The guide details the underlying mechanisms, critical parameters, and standardized protocols, offering valuable insights for its application in areas such as hybridoma technology for monoclonal antibody production, somatic cell hybridization, and cellular reprogramming.

Core Principles and Mechanism of Action

Polyethylene glycol (PEG) is a polymer that, when applied to cells, facilitates the merging of their plasma membranes, leading to the formation of a single hybrid cell, known as a heterokaryon, which contains the nuclei and cytoplasm of the parent cells.[1][2] The mechanism of PEG-mediated cell fusion is a multi-step biophysical process rather than a complex signaling cascade.

The primary roles of PEG in this process are:

-

Cell Aggregation and Close Apposition: PEG, being a highly hydrophilic polymer, effectively binds water molecules, leading to a localized dehydration at the cell surface.[3] This "water affinity" removes the hydration barrier that normally keeps cells apart, forcing them into close contact.[3][4]

-

Membrane Destabilization and Reorganization: The close apposition of cell membranes, combined with the dehydrating effect of PEG, leads to disturbances in the lipid bilayer.[4] This includes the aggregation of intramembrane proteins, creating protein-free lipid regions that are more prone to fusion.[5]

-

Lipid Bilayer Merging: In these destabilized, protein-depleted areas, the outer leaflets of the apposed membranes merge, forming an initial cytoplasmic bridge or fusion pore.[6] This pore then expands, leading to the complete coalescence of the two cells.

The presence of calcium ions (Ca²⁺) is also understood to play a synergistic role in the fusion process. Calcium can form bridges between negatively charged phospholipids (B1166683) of adjacent membranes, further stabilizing the close cell-to-cell contact and promoting membrane fusion.

Key Experimental Parameters and Quantitative Data

The efficiency of PEG-mediated cell fusion is influenced by several critical parameters. The optimization of these factors is crucial for achieving a high yield of viable hybrid cells and is often cell-type dependent.[7]

| Parameter | Typical Range | Effect on Fusion Efficiency | Notes |

| PEG Molecular Weight (MW) | 1,000 - 6,000 Da | Lower MW PEGs are generally more effective fusogens. PEGs with a molecular weight between 1,000 and 4,000 Da are most commonly used.[2] PEG 1500 is frequently cited in protocols.[3][4] | Higher molecular weight PEGs can be more viscous and may be less efficient at penetrating the intercellular space.[8] |

| PEG Concentration | 35% - 50% (w/v) | Higher concentrations generally lead to higher fusion efficiency but also increase cytotoxicity.[2][3] A concentration of 50% is common in many protocols.[9] | The optimal concentration is a trade-off between fusion efficiency and cell viability and needs to be determined empirically for different cell types. |

| Exposure Time | 1 - 5 minutes | Longer exposure times can increase fusion rates but also significantly decrease cell viability due to cytotoxicity.[7] Protocols often specify precise timings, such as 1-2 minutes.[1][4] | The fragility of the cells post-PEG treatment necessitates gentle handling. |

| Temperature | Room Temperature to 37°C | The fusion process is typically carried out at 37°C.[4] | Pre-warming of the PEG solution and reagents is a common step in protocols.[6][10] |

| Cell Density and Ratio | Varies | A higher cell density promotes cell-to-cell contact. The ratio of the two cell types to be fused can also impact the frequency of desired heterokaryon formation. For hybridoma production, a splenocyte to myeloma cell ratio of 1:1 to 10:1 is often used.[1][10] | Centrifugation is used to create a pellet of the mixed cell populations, maximizing close contact before the addition of PEG.[11] |

| pH of PEG Solution | Slightly alkaline (e.g., pH 8.2) | An alkaline pH is reported to enhance fusion efficiency.[5] |

Table 1: Critical Parameters for PEG-Mediated Cell Fusion

| Cell Types | PEG Concentration & MW | Reported Fusion Efficiency | Reference |

| Mouse L cells | 50% PEG | >90% of cells fuse | [9] |

| Human Amniocytes and Mouse Myotubes | Not specified | Average of 73% heterokaryon formation | [4] |

| Mouse ESCs and Human Fibroblasts | Not specified | 1.16% heterokaryons (initial sort) | [4] |

| General Bulk Cell Fusion | Not specified | Around 10% | [12] |

| 4T1 cells and Mouse Splenocytes | 50% PEG 1500 | ~15% (Standard PEG method) | [2] |

| MC38 cells and Mouse Splenocytes | 50% PEG 1500 | ~12% (Standard PEG method) | [2] |

| 4T1 cells and NS-1 cells | 50% PEG 1500 | ~18% (Standard PEG method) | [2] |

Table 2: Examples of Reported Fusion Efficiencies for Different Cell Types

Detailed Experimental Protocol: Hybridoma Production

This protocol provides a generalized methodology for the fusion of myeloma cells with splenocytes for the production of hybridomas, a common application of PEG-mediated cell fusion.

Materials:

-

Myeloma cell line (e.g., P3X63-Ag8.653 or NS-1) in log-phase growth

-

Splenocytes harvested from an immunized mouse

-

Serum-free culture medium (e.g., DMEM or RPMI 1640)

-

PEG solution (50% w/v PEG 1500 in serum-free medium, pre-warmed to 37°C)

-

HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium

-

Complete growth medium with serum

-

Sterile tubes, pipettes, and culture plates

-

Centrifuge

-

Water bath at 37°C

-

Hemocytometer and Trypan Blue

Methodology:

-

Cell Preparation:

-

Harvest splenocytes from the spleen of an immunized mouse under sterile conditions. Prepare a single-cell suspension.

-

Collect myeloma cells that are in the logarithmic phase of growth.

-

Wash both cell types separately with serum-free medium by centrifugation (e.g., 300 x g for 10 minutes).[11]

-

Perform a cell count and assess viability for both cell populations using a hemocytometer and Trypan Blue.

-

-

Cell Mixing and Co-pelleting:

-

PEG-Mediated Fusion:

-

Gently loosen the cell pellet by tapping the bottom of the tube.

-

Slowly add 1 mL of pre-warmed 50% PEG solution dropwise to the cell pellet over a period of 1 minute while gently swirling the tube to mix.[1][14]

-

Allow the cell-PEG mixture to incubate for a specific duration, typically 1-2 minutes, at 37°C.[4]

-

-

Washing and Recovery:

-

Slowly dilute the PEG by adding 1-2 mL of serum-free medium dropwise over 1-2 minutes while gently agitating the tube.[10]

-

Continue to slowly add serum-free medium up to a total volume of 10-20 mL.[1][10]

-

Centrifuge the cells (e.g., 200 x g for 5-10 minutes) to pellet the fused cells.

-

Gently resuspend the cell pellet in complete growth medium.

-

-

Plating and Selection:

-

Plate the cell suspension into 96-well culture plates.

-

The following day, add HAT selection medium to each well to select for fused hybridoma cells.[11] Unfused myeloma cells will be killed by the aminopterin (B17811) in the HAT medium, and unfused splenocytes have a limited lifespan in culture.

-

Incubate the plates at 37°C in a humidified CO₂ incubator.

-

-

Screening and Cloning:

-

After 7-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of the desired antibody.

-

Positive clones should be subcloned by limiting dilution to ensure monoclonality.

-

Visualizing the Process